molecular formula C11H12N4O2 B2669058 N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1493549-15-7

N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2669058
CAS RN: 1493549-15-7
M. Wt: 232.243
InChI Key: NHXVOZZUKPVQLX-UHFFFAOYSA-N
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Description

Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It was withdrawn from medicinal use as dangerous from the 1970s .


Synthesis Analysis

Phenacetin may be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .


Molecular Structure Analysis

Phenacetin has the molecular formula C10H13NO2 .


Chemical Reactions Analysis

Phenacetin’s ether is usually cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic .


Physical And Chemical Properties Analysis

Phenacetin is a non-opioid analgesic without anti-inflammatory properties .

Scientific Research Applications

Antimicrobial Activities

Some derivatives of 1,2,4-triazole, including compounds related to N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents. The synthesis process involved reactions of ester ethoxycarbonylhydrazones with primary amines, demonstrating the versatility of triazole derivatives in developing new antimicrobials (H. Bektaş et al., 2007).

Anticancer Activity

A series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231. Some compounds exhibited significant cytotoxicity, highlighting the potential of these derivatives in cancer treatment. The research also included molecular docking studies to explore the compounds' interactions with target proteins, providing insights into their mode of action (Ravindra R. Shinde et al., 2022).

Enzyme Inhibition for Disease Control

Compounds incorporating the triazole moiety have been studied for their enzyme inhibition properties. For instance, derivatives of 1H-1,2,4-triazole have been synthesized and evaluated for their in vitro acetylcholinesterase and α-glucosidase inhibition activities. These compounds showed moderate enzyme inhibition potential, suggesting their application in controlling diseases such as Alzheimer's and diabetes. The study also utilized DFT and single crystal XRD analysis for understanding the drug-binding mechanism and mode of action (M. Saleem et al., 2018).

Organic Synthesis and Fluorophore Development

N-Ethoxycarbonylpyrene- and perylene thioamides have been used as building blocks in the synthesis of fluorescent dyes based on 4-hydroxythiazole, demonstrating the utility of related compounds in the development of color-tunable fluorophores. These fluorophores exhibit wide fluorescence range and high quantum yields, making them suitable for various applications in material science and bioimaging (Marzena Witalewska et al., 2019).

Mechanism of Action

Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord. In addition, phenacetin has a depressant action on the heart, where it acts as a negative inotrope. It is an antipyretic, acting on the brain to decrease the temperature set point .

Safety and Hazards

Phenacetin was withdrawn from the market due to concerns regarding nephropathy .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-9-5-3-8(4-6-9)13-11(16)10-7-12-15-14-10/h3-7H,2H2,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXVOZZUKPVQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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